molecular formula C8H8ClFO2 B14036736 1-Chloro-2,5-dimethoxy-3-fluorobenzene

1-Chloro-2,5-dimethoxy-3-fluorobenzene

Cat. No.: B14036736
M. Wt: 190.60 g/mol
InChI Key: WVFBIBDWGCBMQE-UHFFFAOYSA-N
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Description

1-Chloro-2,5-dimethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2,5-dimethoxy-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2,5-dimethoxybenzene followed by fluorination. The reaction typically requires a halogenating agent such as chlorine gas and a fluorinating agent like potassium fluoride under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,5-dimethoxy-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Chloro-2,5-dimethoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-2,5-dimethoxy-3-fluorobenzene exerts its effects involves its interaction with various molecular targets. The electron-withdrawing groups (chlorine and fluorine) and electron-donating methoxy groups influence its reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2,5-dimethoxy-3-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C8H8ClFO2

Molecular Weight

190.60 g/mol

IUPAC Name

1-chloro-3-fluoro-2,5-dimethoxybenzene

InChI

InChI=1S/C8H8ClFO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3

InChI Key

WVFBIBDWGCBMQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)OC)F

Origin of Product

United States

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